5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid
Overview
Description
5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid: is a boronic acid derivative with the molecular formula C13H10BBrFNO3 and a molecular weight of 337.94 g/mol . This compound is characterized by the presence of a boronic acid group, a bromine atom, and a fluorophenyl group, making it a versatile reagent in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid typically involves the following steps:
Aminocarbonylation: The attachment of the aminocarbonyl group to the phenyl ring.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and aminocarbonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups.
Reduction: Reduction reactions can modify the bromine or fluorophenyl groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions may include the use of palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols or quinones, while reduction can produce dehalogenated or defluorinated compounds .
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The bromine and fluorophenyl groups contribute to the compound’s reactivity and specificity in binding to target molecules .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromine and fluorophenyl groups, making it less reactive in certain applications.
4-Fluorophenylboronic Acid: Similar but lacks the bromine atom, affecting its reactivity and binding properties.
3-Bromophenylboronic Acid: Lacks the fluorophenyl group, which influences its chemical behavior.
Uniqueness: 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid is unique due to the combination of the bromine, fluorophenyl, and boronic acid groups, which confer distinct reactivity and binding characteristics. This makes it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
[3-bromo-5-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrFNO3/c15-10-6-8(5-9(7-10)14(19)20)13(18)17-12-3-1-11(16)2-4-12/h1-7,19-20H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGFNBENCSPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158324 | |
Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-21-9 | |
Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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